molecular formula C19H14FNO5 B3400961 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate CAS No. 1040670-51-6

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate

Cat. No. B3400961
CAS RN: 1040670-51-6
M. Wt: 355.3 g/mol
InChI Key: QMDCBMFJLYLXHU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a 4-fluorophenyl acetate group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The isoxazole ring, for example, is a heterocycle that can participate in various reactions such as ring-opening or electrophilic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the compound .

Advantages and Limitations for Lab Experiments

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 can be a useful tool for studying the role of FAAH and endocannabinoids in various physiological processes. This compound 10-2474 can be used to increase endocannabinoid levels and assess the downstream effects on pain, inflammation, mood, and other parameters. This compound 10-2474 can also be used to test the specificity and selectivity of other FAAH inhibitors. However, the use of this compound 10-2474 in lab experiments should be done with caution given the potential safety risks and ethical considerations.

Future Directions

The clinical trial disaster of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 has highlighted the need for more rigorous safety and efficacy testing of FAAH inhibitors and other novel drugs. Future research should focus on developing safer and more effective FAAH inhibitors that can be used to treat chronic pain and other disorders. Future research should also explore the role of endocannabinoids and cannabinoid receptors in various physiological processes and diseases. The development of new tools and techniques for studying endocannabinoid signaling can provide insights into the complex interactions between the endocannabinoid system and other molecular pathways.

Scientific Research Applications

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate 10-2474 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications. The inhibition of FAAH by this compound 10-2474 leads to an increase in endocannabinoid levels, which can modulate pain, inflammation, and mood. This compound 10-2474 has shown promise in preclinical models of neuropathic pain, anxiety, and depression. However, the clinical trial disaster has cast doubt on the safety and efficacy of FAAH inhibitors as a class.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemicals .

properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO5/c20-14-4-1-12(2-5-14)7-19(22)23-10-15-9-17(26-21-15)13-3-6-16-18(8-13)25-11-24-16/h1-6,8-9H,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDCBMFJLYLXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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